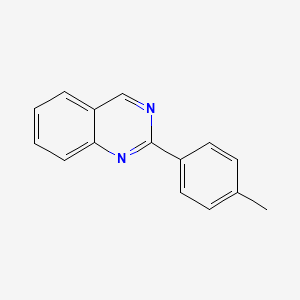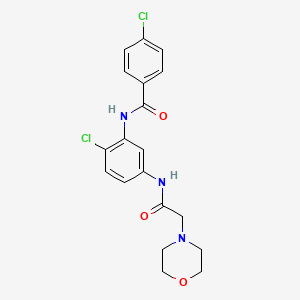
4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of chloro, morpholinoacetamido, and benzamide functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder or catalytic hydrogenation.
Acylation: The amine group is acylated with a chloro-substituted benzoyl chloride to form the benzamide derivative.
Morpholinoacetamido Substitution: Finally, the morpholinoacetamido group is introduced through a nucleophilic substitution reaction, typically using morpholine and an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation with palladium on carbon are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide involves its interaction with specific molecular targets. The chloro and morpholinoacetamido groups can form hydrogen bonds and other interactions with biological macromolecules, potentially affecting their function. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide: This compound is a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist.
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide: Known for its applications in medicinal chemistry.
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Used as an intermediate in the synthesis of glyburide.
Uniqueness: 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide is unique due to its combination of chloro, morpholinoacetamido, and benzamide functional groups. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H19Cl2N3O3 |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
4-chloro-N-[2-chloro-5-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C19H19Cl2N3O3/c20-14-3-1-13(2-4-14)19(26)23-17-11-15(5-6-16(17)21)22-18(25)12-24-7-9-27-10-8-24/h1-6,11H,7-10,12H2,(H,22,25)(H,23,26) |
Clave InChI |
ZUHCXNJMYVFNMI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


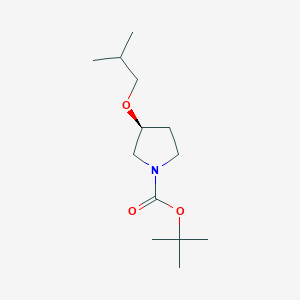
![3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol](/img/structure/B11769340.png)

![2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769350.png)
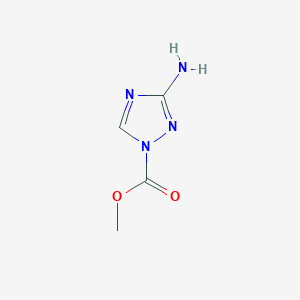
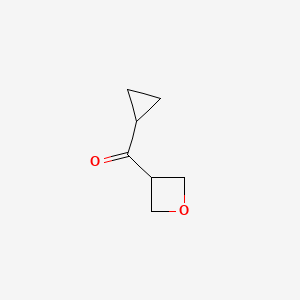

![4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769397.png)


![(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid](/img/structure/B11769411.png)
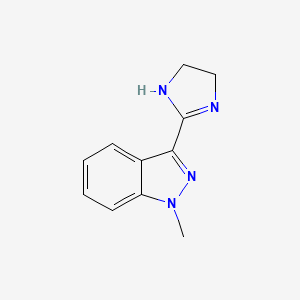
![2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11769426.png)
